molecular formula C10H10O B13619613 2-(But-3-yn-1-yl)phenol CAS No. 139704-04-4

2-(But-3-yn-1-yl)phenol

Cat. No.: B13619613
CAS No.: 139704-04-4
M. Wt: 146.19 g/mol
InChI Key: PRERQKVRYGLSIP-UHFFFAOYSA-N
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Description

2-(But-3-yn-1-yl)phenol is an organic compound that belongs to the class of phenols It features a phenol group (a hydroxyl group attached to a benzene ring) substituted with a but-3-yn-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 2-(But-3-yn-1-yl)phenol involves the ipso-hydroxylation of arylboronic acids. This method utilizes aqueous hydrogen peroxide as the oxidant and H₂O₂/HBr as the reagent under mild and convenient conditions . The reaction is scalable and can be performed at room temperature with a short reaction time.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalable and green synthesis methods developed for substituted phenols can be adapted for industrial applications. These methods emphasize the use of environmentally friendly reagents and conditions to produce high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(But-3-yn-1-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Br₂), nitrating agents (e.g., HNO₃), and sulfonating agents (e.g., H₂SO₄).

    Oxidation: Reagents such as Fremy’s salt, potassium permanganate (KMnO₄), and chromium trioxide (CrO₃) are used.

    Reduction: Sodium borohydride (NaBH₄) and stannous chloride (SnCl₂) are commonly used reducing agents.

Major Products Formed

    Electrophilic Aromatic Substitution: Products include halogenated, nitrated, and sulfonated phenols.

    Oxidation: Quinones are the major products.

    Reduction: Hydroquinones are formed from the reduction of quinones.

Mechanism of Action

The mechanism of action of 2-(But-3-yn-1-yl)phenol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

2-(But-3-yn-1-yl)phenol can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties compared to its analogs.

Properties

139704-04-4

Molecular Formula

C10H10O

Molecular Weight

146.19 g/mol

IUPAC Name

2-but-3-ynylphenol

InChI

InChI=1S/C10H10O/c1-2-3-6-9-7-4-5-8-10(9)11/h1,4-5,7-8,11H,3,6H2

InChI Key

PRERQKVRYGLSIP-UHFFFAOYSA-N

Canonical SMILES

C#CCCC1=CC=CC=C1O

Origin of Product

United States

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